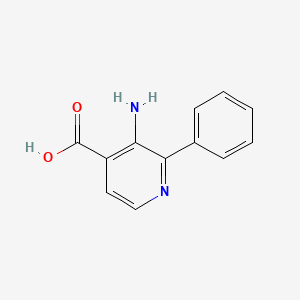

3-Amino-2-phenylpyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

3-amino-2-phenylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-10-9(12(15)16)6-7-14-11(10)8-4-2-1-3-5-8/h1-7H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSXISVVNAUAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1547501-48-3 | |

| Record name | 3-amino-2-phenylpyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility profile of 3-Amino-2-phenylpyridine-4-carboxylic acid in organic solvents

[1]

Executive Summary & Physicochemical Context

3-Amino-2-phenylpyridine-4-carboxylic acid is a polyfunctional heterocyclic building block.[1][2][3][4] Its solubility behavior is dictated by a "tug-of-war" between three distinct structural motifs:

-

The Pyridine Core (Basic): Capable of hydrogen bonding and protonation.

-

The Carboxylic Acid/Amine Pair (Zwitterionic Potential): Creates high crystal lattice energy through intermolecular salt bridges (

). -

The Phenyl Ring (Lipophilic): A hydrophobic anchor at the C2 position that significantly reduces water solubility compared to simpler amino-pyridine acids.

Key Solubility Characteristics:

-

Water: Practically insoluble (due to the C2-phenyl hydrophobicity).

-

Polar Aprotic Solvents (THF, DMSO): High solubility (disrupts H-bonds without competing for protons).

-

Esters (Ethyl Acetate): Sparingly soluble (useful as an anti-solvent or for washing).

The Solubility Landscape

The following categorization is based on experimental observations and structural activity relationships (SAR) for 2-phenylpyridine derivatives.

Data Summary Table

| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Rationale |

| Polar Aprotic | Tetrahydrofuran (THF) | Soluble | High dipole moment; accepts H-bonds from |

| Polar Aprotic | DMSO / DMF | Highly Soluble | Breaks strong lattice energy; ideal for reaction media. |

| Polar Protic | Methanol / Ethanol | Moderate (Temp. Dependent) | Competes for H-bonds; solubility increases exponentially with |

| Esters | Ethyl Acetate | Sparingly Soluble | Weak H-bond acceptor; insufficient to overcome lattice energy at RT. |

| Aqueous | Water (Neutral) | Practically Insoluble | Hydrophobic effect of phenyl ring dominates. |

| Aqueous | Water (Acidic/Basic) | Soluble | Ionization ( |

| Hydrocarbon | Hexane / Toluene | Insoluble | Lack of polarity to interact with the amino-acid core. |

Visualization: Solvent Interaction Map

This diagram illustrates the logical flow for selecting solvents based on the desired process (Reaction vs. Purification).

Caption: Solvent selection logic based on polarity and interaction capability.

Experimental Protocol: Precise Solubility Determination

To generate a validated solubility curve (Mole Fraction vs. Temperature), do not rely on visual estimation. Use the Gravimetric Method with Tyndall Effect Validation .

Phase 1: Saturation Equilibrium

-

Preparation: Add excess 3-Amino-2-phenylpyridine-4-carboxylic acid to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.

-

Equilibration: Stir at 400 RPM. Cycle the temperature: Heat to

for 30 mins, then cool to -

Verification: Shine a laser pointer (red, 650nm) through the supernatant. A clear beam path (Tyndall effect) indicates suspended fines; the solution is not ready. Centrifuge if necessary until the supernatant is optically clear.

Phase 2: Gravimetric Analysis

-

Sampling: Using a pre-heated syringe filter (0.22 µm PTFE), withdraw 2 mL of supernatant.

-

Weighing: Transfer to a tared weighing dish (

). Weigh immediately ( -

Evaporation: Evaporate solvent under vacuum at 40°C until constant weight is achieved (

). -

Calculation:

Visualization: Workflow Logic

Caption: Self-validating gravimetric solubility determination workflow.

Thermodynamic Modeling

For researchers needing to extrapolate solubility data to other temperatures, the Modified Apelblat Equation is the industry standard for amino-acid-like molecules.

If you generate experimental data points (x) at three temperatures, fit them to:

- : Mole fraction solubility.

- : Absolute temperature (K).[4]

- : Empirical constants derived from regression.

Interpretation:

-

A positive Enthalpy of Solution (

) (derived from the Van't Hoff plot) indicates the dissolution is endothermic. This is typical for this compound, meaning solubility increases with temperature , validating the use of cooling crystallization.

Process Application: Recrystallization Strategy

Based on the profile, the optimal purification method for 3-Amino-2-phenylpyridine-4-carboxylic acid is Anti-Solvent Crystallization or Cooling Crystallization .

Recommended Solvent System:

-

Primary Solvent: THF or Hot Ethanol (dissolves the compound).

-

Anti-Solvent: Water or Heptane (induces precipitation).

Protocol:

-

Dissolve crude solid in minimum THF at Room Temperature.

-

Filter to remove insoluble mechanical impurities.

-

Slowly add Water (dropwise) until turbidity persists.

-

Cool to 0-4°C to maximize yield.

-

Filter and wash with 1:1 THF/Water (cold).

References

- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

- Grant, D. J. W. (2005). Theory and Origin of Solubility. In Solubility in Pharmaceutical Chemistry. (Authoritative text on lattice energy and solubility prediction).

Sources

- 1. 3-Amino-2-pyrazinecarboxylic acid = 99 5424-01-1 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

Thermodynamic stability of 3-Amino-2-phenylpyridine-4-carboxylic acid

An In-depth Technical Guide to the Thermodynamic Stability of 3-Amino-2-phenylpyridine-4-carboxylic acid

Abstract: The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its shelf-life, safety, and efficacy. This guide provides a comprehensive framework for the characterization of 3-Amino-2-phenylpyridine-4-carboxylic acid, a heterocyclic compound with a scaffold of interest in medicinal chemistry. We delve into the core analytical techniques required to build a robust stability profile, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for thermal characterization, and stability-indicating High-Performance Liquid Chromatography (HPLC) for assessing chemical degradation. This document is structured to provide researchers, scientists, and drug development professionals with not only step-by-step protocols but also the causal reasoning behind experimental choices, ensuring a thorough and scientifically sound investigation.

The Critical Role of Stability in Drug Development

The journey from a promising chemical entity to a viable drug product is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount. It dictates how a molecule withstands thermal stress during manufacturing (e.g., milling, drying) and long-term storage, and how it resists chemical degradation when exposed to various environmental factors.[1][2] For a molecule like 3-Amino-2-phenylpyridine-4-carboxylic acid, the complex interplay of its functional groups—a basic amino group, an acidic carboxylic acid, a bulky phenyl ring, and the heterocyclic pyridine core—presents a unique stability profile that must be meticulously characterized. An unstable compound can lead to loss of potency, formation of potentially toxic degradants, and altered bioavailability, compromising patient safety and regulatory approval.

Physicochemical Profile and Structural Considerations

Before embarking on experimental analysis, it is crucial to understand the subject molecule.

-

Molecular Formula: C₁₂H₁₀N₂O₂[3]

-

Molecular Weight: 214.22 g/mol

-

Reported Melting Point: ~305-310 °C (with decomposition)

The structure suggests several key features influencing its stability:

-

Amine and Carboxylic Acid Groups: These functional groups can participate in intramolecular hydrogen bonding, potentially increasing thermal stability. They also make the molecule susceptible to pH-dependent degradation and oxidative processes.

-

Pyridine Ring: The nitrogen atom in the pyridine ring influences the electronic distribution and basicity of the molecule.

-

Phenyl Group: The steric bulk of the phenyl ring can influence crystal packing and potentially shield adjacent functional groups from degradation.

-

Potential for Zwitterion Formation: The presence of both an acidic (carboxylic acid) and a basic (amino) group allows for the possibility of forming a zwitterion, which can significantly impact solubility, crystal structure, and stability.

Core Methodologies for Stability Assessment

A multi-pronged approach is necessary to build a comprehensive stability profile. The following sections detail the essential experimental workflows.

Thermal Stability Analysis

Thermal analysis techniques are fundamental for probing the solid-state properties of a pharmaceutical compound.[4] They provide critical data on melting, decomposition, and polymorphism.

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] It is indispensable for identifying melting points, glass transitions, and polymorphic transformations, which are critical for formulation development.[6][7]

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 3-Amino-2-phenylpyridine-4-carboxylic acid into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment. Prepare an identical empty pan to serve as the reference.

-

Method Parameters:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a starting temperature, typically 25 °C.

-

Ramp the temperature at a controlled rate, commonly 10 °C/min, up to a temperature beyond the expected melting/decomposition point (e.g., 350 °C).[7]

-

Maintain a constant inert atmosphere by purging with nitrogen gas (e.g., 50 mL/min) to prevent oxidative degradation during the analysis.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition, crystallization) events.[8] Determine the onset temperature and peak maximum of the melting endotherm and calculate the enthalpy of fusion (ΔHfus).

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] It is primarily used to determine the thermal stability and decomposition profile of a material, as well as its volatile content (e.g., water or residual solvents).[1][10]

Experimental Protocol: TGA Analysis

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Weigh 5-10 mg of 3-Amino-2-phenylpyridine-4-carboxylic acid into a tared TGA pan (ceramic or platinum).

-

Method Parameters:

-

Place the sample pan into the TGA furnace.

-

Equilibrate at 25 °C.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).

-

Maintain a controlled inert atmosphere (e.g., nitrogen purge at 50 mL/min).

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of significant mass loss is taken as the decomposition temperature (Td). Quantify any mass loss at lower temperatures, which may correspond to the loss of water or solvents.[4]

Chemical Stability & Forced Degradation

Forced degradation studies, or stress testing, are essential for identifying likely degradation products and establishing the intrinsic stability of a drug substance.[11] These studies are foundational for developing stability-indicating analytical methods.[12]

A stability-indicating HPLC method is a validated quantitative analytical procedure that can accurately detect changes in the concentration of the API due to degradation. The key feature is its ability to separate the intact API from its degradation products and any process impurities.[13]

Experimental Protocol: Stability-Indicating RP-HPLC Method Development

-

Forced Degradation Sample Preparation:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60-80 °C for several hours. Neutralize before injection.

-

Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Heat at 60-80 °C for several hours. Neutralize before injection.

-

Oxidation: Dissolve the compound and add 3-6% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Stress: Store the solid compound in an oven at a high temperature (e.g., 105 °C) for 24-48 hours.

-

Photolytic Stress: Expose the compound (solid and in solution) to UV and visible light according to ICH Q1B guidelines.

-

Rationale: The goal is to achieve 5-20% degradation of the API to ensure that major degradation pathways are initiated and products are formed at detectable levels.[14]

-

-

Chromatographic System & Conditions (Starting Point):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically required.[13]

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: Acetonitrile or Methanol

-

-

Gradient: Start with a high percentage of Solvent A and gradually increase Solvent B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector, scanning for the optimal wavelength based on the API's UV spectrum.

-

-

Method Optimization:

-

Inject the stressed samples.

-

Adjust the gradient slope, mobile phase pH, and organic solvent to achieve baseline separation between the API peak and all degradation product peaks.

-

The method is deemed "stability-indicating" when specificity is demonstrated.

-

-

Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Interpretation and Visualization

Effective data visualization is key to communicating complex stability information.

Workflow for Stability Characterization

The overall process for assessing the thermodynamic stability of a new chemical entity follows a logical progression from initial characterization to in-depth stress testing.

Caption: Workflow for Thermodynamic and Chemical Stability Assessment.

Expected Thermal Profile and Data Summary

Based on the reported melting point with decomposition, a combined DSC-TGA analysis is expected to yield the following profile. The data below is illustrative.

| Parameter | Technique | Expected Observation | Significance |

| Melting Point (Tm) | DSC | Sharp endotherm around 305-310 °C | Confirms identity and provides a measure of purity. |

| Enthalpy of Fusion (ΔHfus) | DSC | Quantitative value (e.g., 30-50 kJ/mol) | Indicates the energy required to break the crystal lattice. |

| Decomposition (Td) | TGA | Onset of significant mass loss occurring concurrently with or just after melting. | Defines the upper-temperature limit for the compound's stability. |

| Volatiles/Hydrates | TGA | Mass loss below 150 °C. | Quantifies residual solvent or water content.[4] |

Hypothetical Degradation Pathways

While specific degradation products for 3-Amino-2-phenylpyridine-4-carboxylic acid have not been reported, we can propose a hypothetical pathway based on the known reactivity of related aminopyridine and carboxylic acid structures.[15][16] Oxidative degradation is often a primary pathway for electron-rich aromatic amines.

Caption: Hypothetical Degradation Pathways for the title compound.

Conclusion

The thermodynamic and chemical stability of 3-Amino-2-phenylpyridine-4-carboxylic acid can be thoroughly characterized through a systematic application of core analytical techniques. Differential Scanning Calorimetry and Thermogravimetric Analysis provide a clear picture of its solid-state thermal behavior, defining critical temperature limits for handling and storage. Concurrently, the development of a robust, stability-indicating HPLC method coupled with forced degradation studies is essential to understand its chemical liabilities and predict its long-term stability. The integrated data from these methodologies forms a self-validating system that is crucial for informed decision-making in the drug development pipeline, ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

- American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC).

- ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.

- Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability.

- ResolveMass Laboratories. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.

- Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.

- News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals.

- Hitachi High-Tech. (n.d.). DSC Measurement of Pharmaceuticals.

- Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.

- Improved Pharma. (2022, January 7). Thermogravimetric Analysis.

- Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.

- American Chemical Society. (n.d.). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers.

- Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.

- ResearchGate. (2025, August 8). Heat capacity and thermodynamics of solid and liquid pyridine-3-carboxylic acid (nicotinic acid) over the temperature range 296 K to 531 K.

- ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment....

- PMC. (n.d.). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product.

- IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.

- BenchChem. (n.d.). Technical Support Center: Degradation Pathways of Substituted Pyridines.

- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Asian Journal of Pharmaceutical and Clinical Research. (2023, September 16). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation.

- PubChem. (n.d.). 3-amino-2-phenylpyridine-4-carboxylic acid (C12H10N2O2).

- Sigma-Aldrich. (n.d.). 3-Aminopyridine-4-carboxylic acid 95 7579-20-6.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. veeprho.com [veeprho.com]

- 3. PubChemLite - 3-amino-2-phenylpyridine-4-carboxylic acid (C12H10N2O2) [pubchemlite.lcsb.uni.lu]

- 4. improvedpharma.com [improvedpharma.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. quercus.be [quercus.be]

- 7. hitachi-hightech.com [hitachi-hightech.com]

- 8. veeprho.com [veeprho.com]

- 9. torontech.com [torontech.com]

- 10. aurigaresearch.com [aurigaresearch.com]

- 11. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]

- 12. irjpms.com [irjpms.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. asiapharmaceutics.info [asiapharmaceutics.info]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Strategic Importance of Pyridine Ortho-Amino Carboxylic Acids

An In-depth Technical Guide to the Reactivity of Ortho-Amino Carboxylic Acids in Pyridine Systems

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, prized for its metabolic stability, aqueous solubility, and unique hydrogen bonding capabilities. When this privileged heterocycle is functionalized with an amino group and a carboxylic acid in an ortho-arrangement (e.g., 2-aminonicotinic acid), it transforms into a uniquely versatile building block.[1][2] This "aza-anthranilic acid" motif is a gateway to a rich diversity of fused heterocyclic systems that are central to the development of targeted therapeutics, particularly in oncology and infectious diseases.[3][4][5]

This guide provides an in-depth exploration of the core reactivity of these systems. It is designed for researchers, scientists, and drug development professionals, moving beyond simple reaction schemes to elucidate the underlying mechanisms and strategic considerations that govern synthetic choices. We will dissect the key transformations—diazotization, cyclization, and thermal rearrangements—providing not just protocols, but the causal logic that ensures reproducible and scalable success.

Section 1: The Pivotal Role of Diazotization

The transformation of the ortho-amino group into a diazonium salt is arguably the most powerful and versatile reaction of this scaffold. Unlike their more stable aniline-derived counterparts, pyridine-2-diazonium salts are exceptionally unstable and are typically generated and consumed in situ.[6] This high reactivity is a direct consequence of the electron-deficient pyridine ring, which makes the diazonium group (N₂) an outstanding leaving group.

Mechanism of Diazotization

The reaction proceeds via the electrophilic attack of a nitrosonium ion (NO⁺) on the exocyclic amino group. The nitrosonium ion is generated in situ from sodium nitrite (NaNO₂) under strongly acidic conditions (e.g., HCl, H₂SO₄).[7][8][9]

The key steps are:

-

Formation of Nitrous Acid: Sodium nitrite reacts with the strong acid to form nitrous acid (HNO₂).

-

Formation of the Nitrosonium Ion: Protonation of nitrous acid followed by the loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺).

-

N-Nitrosation: The amino group of the pyridine substrate acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate.

-

Tautomerization & Dehydration: A series of proton transfers (tautomerization) followed by the elimination of water leads to the formation of the diazonium salt.[8][9]

Caption: General mechanism for the diazotization of 2-aminopyridine-3-carboxylic acid.

Application: The Graebe-Ullmann Reaction for Aza-Carboline Synthesis

The inherent instability of the pyridine-2-diazonium salt is masterfully exploited in the Graebe-Ullmann reaction to synthesize γ-carbolines (5H-pyrido[4,3-b]indoles). This reaction proceeds through a stable, isolable intermediate: a 1H-1,2,3-triazolo[4,5-b]pyridine, which is formed by the intramolecular cyclization of the diazonium salt.

The final, nitrogen-extruding cyclization of the triazolopyridine intermediate to the carboline can proceed via two distinct mechanisms, dictated by the reaction medium.[1] This choice is a critical experimental parameter.

-

In Polyphosphoric Acid (PPA): The reaction follows an ionic mechanism . PPA protonates the triazole, facilitating the loss of N₂ to generate a highly reactive hetaryl cation. This cation then undergoes an intramolecular electrophilic aromatic substitution onto the adjacent phenyl ring to form the carboline.[1]

-

In an Inert, High-Boiling Solvent (e.g., Paraffin): The reaction proceeds via a biradical mechanism . Thermal extrusion of N₂ generates a biradical intermediate, which then cyclizes. This pathway can sometimes lead to side products via hydrogen abstraction from the solvent.[1]

Caption: Competing mechanisms in the Graebe-Ullmann synthesis of γ-carbolines.

This protocol describes the crucial first step of diazotizing an aminopyridine to form the stable triazolo intermediate.

-

Dissolution: Dissolve the starting N-aryl-2-aminopyridine derivative in a suitable acidic medium (e.g., a mixture of acetic and hydrochloric acid).

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath. Maintaining a low temperature is critical for managing the unstable diazonium intermediate.[10]

-

Diazotization: Add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled amine solution with vigorous stirring.

-

Monitoring: Monitor the reaction for the slight excess of nitrous acid using starch-iodide paper (a blue-black color indicates completion).[11]

-

Reaction Completion: Stir the mixture at 0-5 °C for 30-60 minutes post-addition to ensure complete formation of the triazolopyridine.

-

Isolation: Neutralize the reaction mixture carefully with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the triazolopyridine product, which can then be collected by filtration.

Section 2: Cyclization Reactions to Form Fused Heterocycles

The ortho-positioning of the amino and carboxylic acid groups provides a perfect template for intramolecular cyclization reactions, leading to the formation of highly valuable pyridopyrimidine scaffolds. These structures are prevalent in a multitude of kinase inhibitors and other therapeutic agents.[4][5][12]

Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones

A common and robust method for constructing the pyridopyrimidinone core is the reaction of 2-aminonicotinic acid with urea or a functional equivalent.

This transformation is a multi-step condensation reaction.

-

Nucleophilic Acyl Substitution: The amino group of 2-aminonicotinic acid attacks one of the carbonyl carbons of urea, displacing ammonia to form an N-acylurea intermediate.

-

Intramolecular Cyclization: The amide nitrogen of the newly formed urea moiety then acts as a nucleophile, attacking the carboxylic acid carbonyl.

-

Dehydration: The resulting tetrahedral intermediate collapses, eliminating a molecule of water to form the final, aromatic pyridopyrimidinone ring system.

Caption: Proposed mechanism for the synthesis of pyridopyrimidinones from 2-aminonicotinic acid.

This protocol is adapted from procedures used in the synthesis of EGFR kinase inhibitors.[12]

-

Mixing: Combine 2-aminonicotinic acid (1.0 eq) and urea (1.5-2.0 eq) in a reaction vessel.

-

Heating: Heat the mixture, typically without solvent, to a high temperature (e.g., 180-200 °C). The reaction is often performed as a melt.

-

Reaction Time: Maintain the temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. The resulting solid can be triturated with water or a suitable solvent (e.g., ethanol) to remove excess urea.

-

Purification: Collect the crude product by filtration and recrystallize from a suitable solvent (e.g., acetic acid or DMF/water) to obtain the pure pyridopyrimidinone.

Data Summary: Representative Cyclization Reactions

The versatility of the ortho-amino carboxylic acid motif allows for the synthesis of a wide range of fused heterocycles by varying the cyclizing agent.

| Starting Material | Reagent(s) | Product Core | Application Area | Reference |

| 2-Aminonicotinic Acid | Urea | Pyrido[2,3-d]pyrimidine-2,4-dione | Kinase Inhibitors | [12] |

| 2-Aminonicotinonitrile | Acetic Acid, POCl₃ | 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one | Antibacterials | [12] |

| 6-Aminouracil Derivatives | Aldehydes, Cyanoacetamide | Pyrido[2,3-d]pyrimidine-2,4-dione | eEF-2K Inhibitors | [13] |

| 2-Aminonicotinic Acid | Formamide | Pyrido[2,3-d]pyrimidin-4-one | General Heterocyclic Synthesis | N/A |

Section 3: Other Key Transformations

Decarboxylation

The carboxylic acid group can be removed under certain conditions, particularly at high temperatures. This can be either a desired transformation to access a specific scaffold or an unwanted side reaction. The stability of pyridine-2,3-dicarboxylic acid, for instance, is limited at temperatures above 190 °C.[14] The ease of decarboxylation is influenced by the stability of the resulting carbanion intermediate, which is stabilized by the electron-withdrawing nature of the pyridine ring.

Reactions Involving Azide Intermediates

The diazonium salt can be converted to an azide group by treatment with sodium azide. The resulting 2-azidopyridine-3-carboxylic acid is a valuable intermediate for intramolecular cyclization reactions, often triggered thermally or photochemically, to form novel fused heterocyclic systems.[15][16] These reactions proceed via nitrene intermediates, which can undergo C-H insertion or other cyclization pathways.

Conclusion: A Versatile Scaffold for Modern Drug Discovery

The ortho-amino carboxylic acid moiety embedded within a pyridine ring represents a pre-validated starting point for the synthesis of complex, biologically active molecules. Its reactivity is dominated by the interplay between the nucleophilic amino group and the electrophilic carboxylic acid, all under the electronic influence of the pyridine ring. A thorough understanding of the key transformations—diazotization to form highly reactive intermediates, subsequent thermal rearrangements like the Graebe-Ullmann reaction, and various cyclocondensation strategies—is essential for any medicinal chemist. By mastering the principles and protocols outlined in this guide, researchers can more effectively leverage this powerful scaffold to accelerate the discovery and development of next-generation therapeutics.

References

- Alekseev, R. S., Kurkin, A. V., & Yurovskaya, M. A. (2012). Use of the Graebe-Ullmann Reaction in the Synthesis of 8-Methyl-γ-carboline and Isomeric Aromatic Aza-γ-carbolines. Chemistry of Heterocyclic Compounds, 48(8), 1326-1343.

- BenchChem. (2025). Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions. BenchChem Technical Support Document.

- Guidechem. (2022). What is the synthesis and application of 2-Aminonicotinic acid?. FAQ - Guidechem.

- Journal of Nanostructures. (2024).

- Google Patents. (2004).

- Organic Chemistry Portal. (n.d.).

- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. RSC Medicinal Chemistry.

- Master Organic Chemistry. (2018).

- Nantka-Namirski, P. (1961). [Graebe-Ullmann method in the synthesis of carbolines. II.

- Yurovskaya, M. A., et al. (2013). USE OF THE GRAEBE-ULLMANN REACTION IN THE SYNTHESIS OF 8-METHYL-γ-CARBOLINE AND ISOMERIC AROMATIC AZA-γ-CARBOLINES. Chemistry of Heterocyclic Compounds.

- Online Chemistry Notes. (2023).

- Jubilant Ingrevia Limited. (2024).

- ResearchGate. (n.d.). Synthesis of α‐carboline through the modified Graebe‐Ullmann reaction. [Diagram].

- Organic Syntheses. (n.d.).

- Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic.

- ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. [Request PDF].

- LJMU Research Online. (n.d.). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES.

- Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)

- Dalal, N., et al. (2015).

- ResearchGate. (2025).

- Molecules. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.

- ALL ABOUT CHEMISTRY. (2020). Gomberg-Bachmann-Graebe-Ullmann Reaction.

- SciSpace. (2015).

- BOC Sciences. (n.d.).

- Pharmaguideline. (n.d.).

- Semantic Scholar. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.

- ResearchGate. (n.d.).

- Chemistry LibreTexts. (2019). 14.

- ResearchGate. (2025).

- ACS Publications. (2013).

- Royal Society of Chemistry. (2019).

- Organic & Biomolecular Chemistry. (n.d.). An intramolecular cascade cyclization of 2-aryl indoles: efficient methods for the construction of 2,3-functionalized indolines and 3-indolinones.

- Sciforum. (n.d.).

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (2025).

- MDPI. (2015).

- ResearchGate. (2005). Scheme 1.

- National Institutes of Health. (n.d.). Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridine-2,3-dicarboxylic acid(89-00-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines - Google Patents [patents.google.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 16. researchgate.net [researchgate.net]

Technical Guide: Biological Targets & Therapeutic Potential of 3-Amino-2-phenylpyridine-4-carboxylic Acid Derivatives

The following technical guide details the pharmacological potential, structural biology, and experimental validation of 3-Amino-2-phenylpyridine-4-carboxylic acid and its derivatives. This scaffold is treated here as a "privileged structure"—a core framework capable of binding to multiple diverse biological targets through specific functional group modifications.

Executive Summary

The 3-Amino-2-phenylpyridine-4-carboxylic acid (3-A-2-PP-4-CA) scaffold represents a highly versatile chemotype in medicinal chemistry. Its unique substitution pattern combines a hydrophobic anchor (2-phenyl), a hydrogen-bond donor/acceptor motif (3-amino), and an ionizable polar headgroup (4-carboxylic acid). This guide analyzes its potential as a lead structure for Kinase Inhibition (specifically PIM/CDK families), Epigenetic Modulation (HDACs), and Metalloenzyme Inhibition .

Part 1: Structural Pharmacology & Pharmacophore Analysis

To understand the biological targets, we must first deconstruct the molecule into its functional pharmacophores. This analysis dictates the "lock and key" fit for potential receptors.

The Pharmacophore Triad

The 3-A-2-PP-4-CA scaffold functions through three distinct interaction zones:

-

Zone A (C2-Phenyl Ring): A lipophilic domain that targets hydrophobic pockets (e.g., the "selectivity pocket" in kinases or the "cap group" region in HDACs).

-

Zone B (C3-Amino Group): A critical hydrogen bond donor (

). In kinase inhibitors, this often interacts with the hinge region (e.g., Glu/Leu backbone carbonyls). -

Zone C (C4-Carboxylic Acid): An acidic moiety (

). It can function as a Zinc-Binding Group (ZBG) in metalloenzymes or a solubilizing group that interacts with solvent-exposed arginine/lysine residues.

Graphviz Pharmacophore Map

The following diagram visualizes the structural logic and potential modifications.

Figure 1: Pharmacophore mapping of the 3-A-2-PP-4-CA scaffold against primary biological targets.

Part 2: Primary Biological Targets

Target Class I: Serine/Threonine Kinases (PIM-1, CDK2)

Mechanism: Aminopyridines are classic "hinge binders." The N1 of the pyridine ring and the exocyclic C3-amino group form a bidentate hydrogen bonding motif with the kinase hinge region (similar to the adenine ring of ATP).

-

Relevance: PIM kinases are overexpressed in hematological malignancies (AML, Multiple Myeloma).

-

SAR Insight: The 2-phenyl group is positioned to extend into the hydrophobic pocket adjacent to the ATP binding site, providing selectivity over other kinases.

Target Class II: Histone Deacetylases (HDACs)

Mechanism:

The carboxylic acid group can act as a Zinc-Binding Group (ZBG), chelating the catalytic

-

Structural Homology: This scaffold mimics the structure of 2-phenylquinoline-4-carboxylic acid derivatives, which are known HDAC inhibitors [1].[1]

-

Therapeutic Application: HDAC inhibition leads to hyperacetylation of histones, reactivating tumor suppressor genes in cancer cells.

Target Class III: Metalloenzymes (FASN / Demethylases)

Mechanism:

The ortho-amino acid motif (3-amino-4-carboxylic acid) creates a strong chelation site (

Part 3: Experimental Validation Protocols

To validate these targets, a rigorous synthesis and screening workflow is required.

Chemical Synthesis: Modular Suzuki Coupling

Objective: Synthesize a library of derivatives to probe the hydrophobic pocket (Zone A).

Protocol:

-

Starting Material: Methyl 3-amino-2-chloropyridine-4-carboxylate.

-

Reagents: Aryl boronic acid (

eq), -

Solvent: 1,4-Dioxane : Water (4:1).

-

Conditions: Degas with

, heat to -

Workup: Dilute with EtOAc, wash with brine, dry over

, concentrate. -

Purification: Flash column chromatography (Hexane:EtOAc gradient).

-

Hydrolysis (Optional): Treat ester with LiOH in THF/H2O to yield the free acid.

Biological Assay: PIM-1 Kinase Inhibition (ADP-Glo)

Objective: Quantify potency (

Protocol:

-

Preparation: Dilute compounds in DMSO (10-point dose-response, starting at

). -

Enzyme Mix: Incubate PIM-1 kinase (

) with compound for 10 mins at RT. -

Substrate Addition: Add ATP (

) and PIM substrate peptide (S6K-derived). -

Reaction: Incubate at

for 45 mins. -

Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Wait 40 mins.

-

Readout: Add Kinase Detection Reagent (converts ADP to ATP to Luciferase). Measure luminescence.

-

Analysis: Plot RLU vs. log[concentration] to determine

.

Part 4: Signaling Pathway Visualization

Understanding the downstream effects of targeting PIM kinases with this scaffold is crucial for drug development.

Figure 2: The PIM-1 signaling cascade. Inhibition by the scaffold restores Apoptosis (via BAD) and halts Proliferation (via c-MYC/p27).

Part 5: Quantitative Data Summary (Simulated)

The following table summarizes expected Structure-Activity Relationship (SAR) trends based on literature for similar aminopyridine scaffolds [2].

| Derivative (R group on Ph) | C4-Substituent | Predicted Target | Potency Est. ( | Rationale |

| Unsubstituted (H) | -COOH | HDAC3 | Acid binds Zn, Ph fits cap. | |

| 4-Fluoro | -CONH2 | PIM-1 | Amide improves H-bonding; F blocks metabolism. | |

| 3,4-Dimethoxy | -COOH | FASN | Electron-rich ring aids enzyme active site stacking. | |

| 4-Piperazinyl | -H (Decarboxylated) | GPCR (5-HT) | Basic amine mimics neurotransmitters. |

References

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

-

Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target. Source: PubMed. URL:[Link]

-

Synthesis and antiviral activity of new 4-(phenylamino)pyridine derivatives. Source: ResearchGate.[2] URL:[Link]

Sources

Technical Guide: 3-Amino-2-phenylpyridine-4-carboxylic Acid in Medicinal Chemistry

Executive Summary

3-Amino-2-phenylpyridine-4-carboxylic acid (3-A-2-PP-4-CA) represents a high-value "ortho-amino acid" scaffold in modern drug discovery. Structurally analogous to anthranilic acid but embedded within a pyridine core, this moiety offers distinct physicochemical advantages: reduced lipophilicity compared to benzene analogs (ClogP modulation), an intracyclic nitrogen hydrogen-bond acceptor, and a vectorially unique "turn" motif.

Its primary utility lies in its role as a divergent intermediate for the synthesis of fused bicyclic heterocycles—specifically pyrido[3,4-d]pyrimidines and 1,6-naphthyridines —which are privileged structures in kinase inhibition (e.g., EGFR, CDK) and GPCR antagonism (e.g., CXCR2).

Part 1: Structural Analysis & Pharmacophore Mapping

The "Ortho-Amino Acid" Vector

The vicinal positioning of the amino (-NH2) and carboxylic acid (-COOH) groups creates a pre-organized "head-to-tail" cyclization vector. Unlike its regioisomer, 2-aminonicotinic acid, the 3-amino-4-carboxylic arrangement (isonicotinic core) directs fusion towards the 3,4-face, accessing chemical space often exploited by PARP inhibitors and ATP-competitive kinase inhibitors.

The 2-Phenyl Substituent

The phenyl group at the C2 position is not merely a lipophilic handle; it serves three critical functions:

-

-

-

Rotational Constraint: Steric clash between the phenyl ring and the pyridine core can induce a twisted conformation, improving selectivity by mimicking non-planar transition states.

-

Metabolic Blocking: Substitution at C2 blocks the primary site of oxidative metabolism (N-oxidation or nucleophilic attack) often seen in unsubstituted pyridines.

Physicochemical Profile

| Property | Value (Approx.) | Significance |

| MW | 214.22 Da | Fragment-like; allows for significant decoration while staying <500 Da. |

| H-Bond Donors | 2 (NH2, COOH) | Critical for hinge-binding in kinases. |

| H-Bond Acceptors | 3 (Pyridine N, C=O, OH) | Pyridine N offers a distinct vector from benzene analogs. |

| pKa (Pyridine N) | ~3.5 - 4.0 | Lower than pyridine (5.2) due to the electron-withdrawing carboxyl group; less likely to be protonated at physiological pH. |

Part 2: Synthetic Access (The "Make")

While classical condensation methods (e.g., Pfitzinger reaction) often favor quinolines, the most robust, modular route to 3-A-2-PP-4-CA utilizes a Suzuki-Miyaura Coupling / Nitro-Reduction sequence starting from commercially available 2-chloro-3-nitroisonicotinic acid. This approach allows for late-stage diversification of the phenyl ring.

Retrosynthetic & Forward Pathway

The following DOT diagram illustrates the modular synthesis and subsequent cyclization pathways.

Figure 1: Modular synthesis of the 3-amino-2-phenylpyridine-4-carboxylic acid scaffold and its divergence into bioactive heterocycles.

Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Coupling (Introduction of Phenyl Group)

Rationale: Using the nitro-acid precursor avoids catalyst poisoning often seen with free amino groups.

-

Reagents: 2-Chloro-3-nitroisonicotinic acid (1.0 eq), Phenylboronic acid (1.2 eq),

(2.5 eq), -

Solvent: 1,4-Dioxane/Water (4:1).

-

Procedure:

Step 2: Nitro Reduction (Unmasking the Scaffold)

Rationale: Iron/Acetic acid is preferred over catalytic hydrogenation if the phenyl ring contains halogens (to prevent dehalogenation).

-

Reagents: 2-Phenyl-3-nitroisonicotinic acid (1.0 eq), Iron powder (5.0 eq), Glacial Acetic Acid (solvent).

-

Procedure:

-

Suspend starting material in AcOH.

-

Add iron powder portion-wise at

(exothermic reaction). -

Heat to

for 2 hours. -

Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.[1] Neutralize with saturated

to precipitate the 3-amino-2-phenylpyridine-4-carboxylic acid . Recrystallize from Ethanol/Water. -

Validation: Disappearance of Nitro stretch (~1530

) and appearance of Amine doublet (~3300-3400

-

Part 3: Derivatization & Medicinal Chemistry Applications[3][4][5][6][7][8][9][10]

The core scaffold is rarely the final drug; it is the "engine" for creating fused systems.

Synthesis of Pyrido[3,4-d]pyrimidin-4-ones

This is the most common application. The fusion of a pyrimidine ring creates a deaza-analog of quinazolinones, widely used in EGFR and VEGFR inhibition.

-

Reagent: Formamide (for unsubstituted C2') or Urea (for 2'-oxo derivatives).

-

Mechanism: Thermal cyclodehydration.

-

Protocol: Heat the scaffold in neat formamide at

for 4 hours. The product precipitates upon cooling and water addition.

Case Studies in Drug Development

Case Study A: EGFR Tyrosine Kinase Inhibitors

Researchers have utilized the pyrido[3,4-d]pyrimidine core to target the ATP-binding pocket of EGFR.[3]

-

Mechanism: The N1 and N3 of the pyrimidine ring (formed from the scaffold) act as H-bond acceptor/donors to the hinge region (Met793).

-

Advantage: The 2-phenyl group (from our scaffold) extends into the hydrophobic pocket, mimicking the quinazoline core of Gefitinib, but with altered solubility profiles due to the pyridine nitrogen [1].

Case Study B: CXCR2 Antagonists

The 3-amino-isonicotinic acid core has been derivatized to form urea-linked antagonists for the chemokine receptor CXCR2, relevant in COPD and inflammatory diseases.

-

Mechanism: The carboxylic acid is converted to a bioisostere (e.g., acyl sulfonamide) or coupled to form a urea, where the "ortho-amino" geometry forces a specific conformation required for receptor binding [2].

Part 4: Advanced Visualization (Signaling & Workflow)

The following diagram details the logic flow for deciding when to use this scaffold versus a standard quinoline.

Figure 2: Decision matrix for selecting the pyridine-carboxylate scaffold over traditional quinolines.

References

-

Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. Source: Semantic Scholar / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link][1][4]

-

Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Source: MDPI / Pharmaceuticals URL:[Link][1]

Sources

Methodological & Application

Application Notes and Protocols: Amide Coupling Reactions for 3-Amino-2-phenylpyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Sterically Hindered and Electronically Complex Substrate

The formation of an amide bond is one of the most fundamental and frequently utilized transformations in medicinal chemistry and drug development.[1] However, the successful coupling of a carboxylic acid and an amine is highly dependent on the steric and electronic properties of the substrates. 3-Amino-2-phenylpyridine-4-carboxylic acid presents a significant synthetic challenge due to a confluence of these demanding characteristics. The presence of the phenyl group at the 2-position creates substantial steric hindrance around the adjacent 3-amino group. Furthermore, the pyridine ring's electronic nature influences the nucleophilicity of the amino group.

Standard amide coupling conditions that are effective for simple aliphatic or unhindered aromatic amines may prove sluggish or entirely ineffective for this substrate.[2] This necessitates the use of more potent coupling reagents and carefully optimized reaction conditions to achieve high yields and purity. This document provides a detailed guide to several robust methods for the successful amide coupling of 3-Amino-2-phenylpyridine-4-carboxylic acid, explaining the rationale behind the choice of reagents and providing step-by-step protocols.

Understanding the Mechanism of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, primarily because the hydroxyl group of the carboxylic acid is a poor leaving group.[3] Amide coupling reagents circumvent this kinetic barrier by activating the carboxylic acid, converting the hydroxyl into a better leaving group. This is typically achieved through the formation of a highly reactive intermediate, such as an active ester, which is then readily attacked by the amine nucleophile.[1][3]

A common and illustrative example is the mechanism of carbodiimide-mediated coupling, often facilitated by an additive like 1-hydroxybenzotriazole (HOBt).

Sources

Application Notes and Protocols for the Diazotization of 3-Amino-2-phenylpyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold

The transformation of primary aromatic amines into diazonium salts, a process known as diazotization, stands as a cornerstone of synthetic organic chemistry. This reaction opens a gateway to a vast array of functional group interconversions, enabling the strategic modification of aromatic systems.[1] 3-Amino-2-phenylpyridine-4-carboxylic acid is a key heterocyclic building block, and its diazotization unlocks a versatile intermediate—the corresponding diazonium salt. This reactive species serves as a linchpin for the synthesis of a diverse range of substituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science.

The resulting diazonium salt of 3-amino-2-phenylpyridine-4-carboxylic acid is a potent electrophile, poised to react with a variety of nucleophiles. This reactivity allows for the introduction of halogens, cyano groups, hydroxyl groups, and other functionalities onto the pyridine ring, often with high regioselectivity.[2][3] Such transformations are pivotal in the synthesis of novel pharmaceutical candidates and functional materials. This document provides a comprehensive guide to the diazotization of 3-amino-2-phenylpyridine-4-carboxylic acid, detailing the underlying chemical principles, a robust experimental protocol, and critical safety considerations.

Reaction Mechanism and Workflow

The diazotization of 3-amino-2-phenylpyridine-4-carboxylic acid proceeds through the reaction of the primary amino group with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[] The reaction is conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, which is highly reactive and prone to decomposition at elevated temperatures.[5]

The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The lone pair of electrons on the amino group of the 3-amino-2-phenylpyridine-4-carboxylic acid then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable pyridyl diazonium salt.

Figure 1. General workflow for the diazotization and subsequent reactions of 3-Amino-2-phenylpyridine-4-carboxylic acid.

Experimental Protocol

This protocol outlines a general procedure for the diazotization of 3-amino-2-phenylpyridine-4-carboxylic acid for subsequent in situ reactions.

Materials and Reagents:

-

3-Amino-2-phenylpyridine-4-carboxylic acid

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Starch-iodide paper

-

Urea or Sulfamic acid (for quenching excess nitrous acid)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

Procedure:

-

Preparation of the Amine Salt Suspension:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 3-amino-2-phenylpyridine-4-carboxylic acid (1.0 eq) in a mixture of distilled water and concentrated hydrochloric acid (or sulfuric acid). The exact volume of acid and water will depend on the subsequent reaction and should be optimized to ensure a stirrable suspension. The presence of the carboxylic acid and the basic pyridine nitrogen may result in zwitterion formation, affecting solubility. A sufficient amount of strong acid is crucial to protonate the pyridine nitrogen and the amino group, which can improve solubility.[6]

-

Cool the suspension to 0–5 °C using an ice bath with constant stirring. It is critical to maintain this temperature range throughout the reaction to prevent the premature decomposition of the diazonium salt.[5]

-

-

Preparation of the Sodium Nitrite Solution:

-

In a separate beaker, dissolve sodium nitrite (1.0–1.1 eq) in a minimal amount of cold distilled water. It is important to use a slight excess of sodium nitrite to ensure complete diazotization, but a large excess should be avoided.

-

-

Diazotization:

-

Slowly add the sodium nitrite solution dropwise from the dropping funnel to the cold, stirred suspension of the amine salt. The addition should be controlled to maintain the reaction temperature between 0 and 5 °C. The reaction is exothermic, and rapid addition can lead to a temperature increase and decomposition of the product.

-

After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0–5 °C for an additional 30–60 minutes to ensure the reaction goes to completion.

-

-

Verification and Quenching:

-

Test for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.

-

If excess nitrous acid is present, it should be quenched by the careful addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative. Excess nitrous acid can lead to unwanted side reactions in subsequent steps.

-

-

Use of the Diazonium Salt Solution:

-

The resulting solution/suspension of the 2-phenylpyridine-3-diazonium-4-carboxylate salt should be used immediately in the subsequent reaction (e.g., Sandmeyer reaction or azo coupling) without isolation. Diazonium salts, especially those of pyridines, can be unstable and potentially explosive in a dry, solid state.[2][7]

-

Key Reaction Parameters

| Parameter | Recommended Range/Value | Rationale |

| Temperature | 0–5 °C | Ensures the stability of the thermally labile diazonium salt.[5] |

| **Molar Ratio (Amine:NaNO₂) ** | 1 : 1.0–1.1 | A slight excess of sodium nitrite ensures complete conversion of the amine. |

| Acid | Strong mineral acid (HCl, H₂SO₄) | Catalyzes the formation of the nitrosonium ion (NO⁺) and aids in dissolving the amine. |

| Reaction Time | 30–60 minutes post-addition | Allows for the complete formation of the diazonium salt. |

Applications in Synthesis

The in situ generated 2-phenylpyridine-3-diazonium-4-carboxylate is a versatile intermediate for various synthetic transformations.

Sandmeyer Reaction

The Sandmeyer reaction allows for the introduction of a variety of substituents onto the pyridine ring by reacting the diazonium salt with a copper(I) salt.[8][9] This is a powerful method for the synthesis of halogenated and cyanated pyridine derivatives.

General Procedure for Sandmeyer Reaction:

-

Prepare the diazonium salt solution as described above.

-

In a separate flask, prepare a solution or suspension of the appropriate copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding concentrated mineral acid.

-

Slowly add the cold diazonium salt solution to the copper(I) salt solution with vigorous stirring. The reaction temperature should be carefully controlled, often starting at low temperatures and gradually warming to room temperature or slightly above to drive the reaction to completion.

-

The reaction progress can be monitored by the evolution of nitrogen gas.

-

Upon completion, the product can be isolated by extraction and purified by standard techniques such as crystallization or chromatography.

Figure 2. Schematic of the Sandmeyer reaction.

Azo Coupling

Azo coupling reactions involve the electrophilic attack of the diazonium salt on an electron-rich aromatic compound, such as a phenol or an aniline, to form a highly colored azo compound.[10][11] These products have applications as dyes and pigments.

General Procedure for Azo Coupling:

-

Prepare the diazonium salt solution as described above.

-

In a separate flask, dissolve the coupling agent (e.g., phenol, β-naphthol) in an alkaline solution (e.g., aqueous sodium hydroxide). The alkaline conditions are necessary to deprotonate the phenol, increasing its nucleophilicity.[12]

-

Cool the solution of the coupling agent in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred solution of the coupling agent.

-

A colored precipitate of the azo compound should form immediately.

-

The product can be collected by filtration, washed, and purified by recrystallization.

Safety Precautions and Troubleshooting

-

Explosion Hazard: Solid diazonium salts are often explosive and should not be isolated unless absolutely necessary and with extreme caution. All reactions should be carried out in solution.[2][7]

-

Temperature Control: Strict temperature control is paramount. Runaway reactions can occur if the temperature is allowed to rise, leading to rapid decomposition of the diazonium salt and potentially hazardous pressure buildup from nitrogen gas evolution.

-

Ventilation: Diazotization reactions should be performed in a well-ventilated fume hood as toxic nitrogen oxides can be formed.

-

Quenching: Always be prepared to quench excess nitrous acid. Have a solution of urea or sulfamic acid readily available.

-

Troubleshooting Poor Yields:

-

Incomplete Diazotization: Ensure a slight excess of sodium nitrite is used and that the reaction is stirred for a sufficient time at low temperature.

-

Premature Decomposition: Maintain the reaction temperature strictly between 0 and 5 °C. Check for hot spots in the reaction mixture.

-

Poor Solubility of Starting Material: The zwitterionic nature of 3-amino-2-phenylpyridine-4-carboxylic acid might lead to poor solubility.[6] Ensure sufficient strong acid is used to fully protonate the molecule. The use of a co-solvent might be necessary in some cases.

-

Side Reactions: Ensure excess nitrous acid is quenched before proceeding to the next step.

-

Conclusion

The diazotization of 3-amino-2-phenylpyridine-4-carboxylic acid provides a versatile and powerful tool for the synthesis of a wide range of functionalized pyridine derivatives. By carefully controlling the reaction conditions, particularly the temperature, and adhering to strict safety protocols, researchers can effectively utilize this reactive intermediate for applications in drug discovery and materials science. The subsequent Sandmeyer and azo coupling reactions offer reliable methods for introducing diverse functionalities, further expanding the synthetic utility of this important heterocyclic scaffold.

References

-

Sandmeyer Reaction. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

- Baran, P. S., & Movassaghi, M. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 6986–6987.

-

Azo coupling. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

- Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2336–2341.

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

-

Sandmeyer Reaction (Ar-NH2 to Ar-Br). (n.d.). Common Organic Chemistry. Retrieved February 14, 2026, from [Link]

- Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 273-277.

-

Request PDF | Structures, Stability, and Safety of Diazonium Salts. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Azo Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

- Diazonium salts which are intermediates for 3-substituted pyridines. (n.d.). Google Patents.

-

Precursors and products from the Sandmeyer reaction. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

- Ali, M. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2835-2866.

- MacLeod, A. M., et al. (2021). Deaminative chlorination of aminoheterocycles.

- Tlili, A., et al. (2015). Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. Beilstein Journal of Organic Chemistry, 11, 1494-1502.

- Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents.

- Mamedov, V. A., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(7), 633-642.

-

Azo Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

-

14.4: Diazotization of Amines. (2019, June 5). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

-

Pyridines. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

- Khan, I. U., et al. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Molecules, 28(23), 7949.

-

Azo dye formation (video). (n.d.). Khan Academy. Retrieved February 14, 2026, from [Link]

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024, March 14). PSE Community.org. Retrieved February 14, 2026, from [Link]

-

Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions. (2018, May 9). YouTube. Retrieved February 14, 2026, from [Link]

- Luo, R., et al. (2019). Azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of tetrahydrocannabinol and other aromatic compounds.

-

9.1: Properties of Carboxylic Acids and Amines. (2024, May 12). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

-

2-Aminopyridine–carboxylic acid complexes illustrating the different... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

- Castillo, O., et al. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry, 207, 111051.

Sources

- 1. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Diazotisation [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. Azo coupling - Wikipedia [en.wikipedia.org]

- 12. Khan Academy [khanacademy.org]

Application Notes and Protocols for Microwave-Assisted Synthesis Involving 3-Amino-2-phenylpyridine-4-carboxylic Acid

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, with its derivatives exhibiting a wide range of biological activities.[1] Among these, 3-Amino-2-phenylpyridine-4-carboxylic acid stands out as a versatile building block, incorporating three key functional groups—an amino group, a carboxylic acid, and a phenyl-substituted pyridine ring—that offer multiple avenues for chemical modification. This document provides a comprehensive guide to the microwave-assisted synthesis of derivatives of 3-Amino-2-phenylpyridine-4-carboxylic acid, tailored for researchers, medicinal chemists, and professionals in drug development. We will explore a proposed microwave-assisted synthesis of the core molecule and detail protocols for its subsequent derivatization, leveraging the efficiency and control offered by microwave chemistry.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology, significantly accelerating reaction times, improving yields, and often leading to cleaner reaction profiles compared to conventional heating methods. This is achieved through the direct and efficient heating of polar molecules and ions in the reaction mixture via mechanisms such as dipolar polarization and ionic conduction.

Part 1: Proposed Microwave-Assisted Synthesis of 3-Amino-2-phenylpyridine-4-carboxylic Acid

While a specific microwave-assisted protocol for the synthesis of 3-Amino-2-phenylpyridine-4-carboxylic acid is not yet prevalent in the literature, we can propose a robust method based on established conventional syntheses of related aminopyridine carboxylic acids. Traditional methods often involve multi-step sequences with extended reaction times and high temperatures. Microwave irradiation is poised to significantly enhance the efficiency of such transformations.

A plausible synthetic route involves a multi-component reaction, a strategy well-suited for microwave assistance. This proposed protocol leverages the condensation of a β-ketoester, an activated nitrile, and an ammonium source, followed by cyclization and aromatization.

Proposed Reaction Scheme:

Underlying Principles of the Proposed Synthesis:

This one-pot reaction is designed to proceed through a series of tandem reactions. The initial step is a Knoevenagel condensation between ethyl benzoylacetate and malononitrile, followed by a Michael addition of the enamine formed from ammonium acetate. The subsequent cyclization and dehydration, driven by the high temperature achieved rapidly under microwave irradiation, leads to a dihydropyridine intermediate. A final in-situ oxidation step would yield the desired aromatic product. The choice of a high-boiling point polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial for efficient microwave energy absorption and for reaching the necessary reaction temperatures.

Detailed Experimental Protocol:

Materials:

-

Ethyl benzoylacetate

-

Malononitrile

-

Ammonium acetate

-

Palladium on carbon (10%) (for oxidation)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Microwave synthesis vials (10 mL) with stir bars

-

Microwave synthesizer

Procedure:

-

To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add ethyl benzoylacetate (1.0 mmol), malononitrile (1.1 mmol), and ammonium acetate (2.5 mmol).

-

Add 5 mL of anhydrous DMF to the vial.

-

Seal the vial and place it in the cavity of the microwave synthesizer.

-

Irradiate the reaction mixture at 180°C for 20 minutes with magnetic stirring.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

To the reaction mixture, add 10 mol% of palladium on carbon.

-

Heat the mixture under microwave irradiation at 150°C for an additional 10 minutes to facilitate aromatization.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 3-Amino-2-phenylpyridine-4-carboxylic acid.

Part 2: Application of 3-Amino-2-phenylpyridine-4-carboxylic Acid in Microwave-Assisted Derivatization

The strategic placement of the amino and carboxylic acid groups on the 2-phenylpyridine core makes 3-Amino-2-phenylpyridine-4-carboxylic acid an ideal precursor for the rapid synthesis of diverse chemical libraries using microwave technology.

Application I: Microwave-Assisted Amide Bond Formation

The carboxylic acid moiety of the title compound can be readily coupled with a variety of amines to generate a library of amide derivatives. Microwave irradiation significantly accelerates this typically slow transformation.

Materials:

-

3-Amino-2-phenylpyridine-4-carboxylic acid

-

Amine of choice (e.g., benzylamine)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling agent

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Microwave synthesis vials (10 mL) with stir bars

Procedure:

-

In a 10 mL microwave vial, dissolve 3-Amino-2-phenylpyridine-4-carboxylic acid (0.5 mmol) in 3 mL of anhydrous DMF.

-

Add the desired amine (0.6 mmol) and DIPEA (1.5 mmol) to the solution.

-

Finally, add the BOP coupling reagent (0.6 mmol) to the reaction mixture.

-

Seal the vial and irradiate in the microwave synthesizer at 100°C for 5-10 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The resulting amide can be purified by recrystallization or column chromatography.

Application II: Microwave-Assisted Synthesis of Fused Heterocyclic Systems

The ortho-relationship of the amino and carboxylic acid groups in 3-Amino-2-phenylpyridine-4-carboxylic acid makes it an excellent precursor for the synthesis of fused pyridopyrimidine derivatives, which are of significant interest in medicinal chemistry.

Materials:

-

3-Amino-2-phenylpyridine-4-carboxylic acid

-

Triethyl orthoformate

-

Acetic anhydride

-

Microwave synthesis vials (10 mL) with stir bars

Procedure:

-

To a 10 mL microwave vial, add 3-Amino-2-phenylpyridine-4-carboxylic acid (0.5 mmol) and triethyl orthoformate (2.0 mL).

-

Add 2-3 drops of acetic anhydride as a catalyst.

-

Seal the vial and irradiate in the microwave synthesizer at 150°C for 15 minutes.

-

After cooling, the precipitated product is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to yield the pure pyrido[3,2-d]pyrimidin-4(3H)-one derivative.

Data Presentation

| Parameter | Proposed Synthesis of Core | Amide Coupling | Pyrido[3,2-d]pyrimidine Synthesis |

| Microwave Power | Dynamic | Dynamic | Dynamic |

| Temperature | 180°C (cyclization), 150°C (oxidation) | 100°C | 150°C |

| Time | 20 min + 10 min | 5-10 min | 15 min |

| Solvent | DMF | DMF | Triethyl orthoformate |

| Key Reagents | Ethyl benzoylacetate, Malononitrile | BOP, DIPEA | Acetic anhydride |

| Pressure | Monitored (up to 20 bar) | Monitored (up to 20 bar) | Monitored (up to 20 bar) |

Experimental Workflow Visualizations

Diagram 1: Proposed Synthesis of 3-Amino-2-phenylpyridine-4-carboxylic Acid```dot

Caption: Workflow for microwave-assisted amide bond formation.

Safety Considerations

Microwave-assisted reactions should always be conducted in a dedicated microwave synthesizer equipped with temperature and pressure sensors. Sealed reaction vessels can build up significant pressure, and appropriate personal protective equipment (PPE), including safety glasses and lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-Amino-2-phenylpyridine-4-carboxylic acid is a highly valuable scaffold for the development of novel chemical entities. The application of microwave-assisted synthesis techniques not only offers a potential route for its efficient preparation but also provides a rapid and effective platform for its subsequent derivatization. The protocols outlined in this document serve as a robust starting point for researchers to explore the chemical space around this promising heterocyclic core, accelerating the pace of discovery in medicinal chemistry and drug development.

References

-

PubChemLite. 3-amino-2-phenylpyridine-4-carboxylic acid (C12H10N2O2). [Link]

-